3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction conditions often involve heating thiophene-2-carboxamides in formic acid or using other reagents like 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and various primary amines . Reaction conditions often involve heating, refluxing, and the use of desiccants like calcium chloride .
Major Products
The major products formed from these reactions include thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides .
Scientific Research Applications
3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyridine derivatives.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-d]pyrimidine-7-carbonitriles
- Thieno[3,4-b]pyridine-7-carboxamides
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Uniqueness
What sets 3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide apart from similar compounds is its unique structure, which allows it to interact with a different set of molecular targets. This unique interaction profile makes it a promising candidate for the development of new therapeutic agents .
Properties
IUPAC Name |
3-amino-N-[(4-methylphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-13-2-4-14(5-3-13)12-24-20(26)19-18(22)16-6-7-17(25-21(16)27-19)15-8-10-23-11-9-15/h2-11H,12,22H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRNOXPJPSPPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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